2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide, also known as EIMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIMB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 268.3 g/mol.
Scientific Research Applications
Synthesis Techniques and Precursors
- Research by Bobeldijk et al. (1990) focuses on a high-yield synthesis method for derivatives of benzamides, which are precursors for radio-labeled compounds used in medical diagnostics (Bobeldijk et al., 1990).
Anti-Influenza Virus Activity
- A study by Hebishy et al. (2020) describes the synthesis of benzamide-based compounds, including 5-aminopyrazoles, showing notable antiavian influenza virus activity. This highlights the potential use of these compounds in antiviral therapies (Hebishy et al., 2020).
Anticancer and Antifilarial Properties
- Research conducted by Ram et al. (1992) investigates a class of benzamide derivatives for their potential as antineoplastic and antifilarial agents, demonstrating significant growth inhibition in certain cell lines (Ram et al., 1992).
Neuroprotective Activity and Alzheimer's Disease
- Lee et al. (2018) developed benzamide derivatives as selective histone deacetylase 6 inhibitors. These compounds, including one with potent inhibitory selectivity, show promise in ameliorating Alzheimer's disease phenotypes, such as decreasing tau protein phosphorylation (Lee et al., 2018).
In Vivo Radioligand for Acetylcholinesterase
- Brown-Proctor et al. (1999) synthesized a high-affinity reversible inhibitor of acetylcholinesterase, indicating its potential use in in vivo imaging studies of acetylcholinesterase in the mammalian brain (Brown-Proctor et al., 1999).
Potential Antipsychotic Agents
- Högberg et al. (1990) synthesized benzamides to evaluate their properties as potential antipsychotic agents. Their study provides insights into the stereoelectronic requirements for receptor interaction and their effects on behavioral syndromes (Högberg et al., 1990).
Development of Glucokinase Activators
- Park et al. (2015) synthesized novel acetylenyl-containing benzamide derivatives, leading to the discovery of potent glucokinase activators. These compounds are identified for further development in the treatment of type 2 diabetes mellitus (Park et al., 2015).
Novel Synthesis Routes and Heterocyclic Compounds
- The work of Ozaki et al. (1983) outlines the synthesis of quinazolinone derivatives, leading to the creation of novel heterocyclic compounds. These findings contribute to the field of medicinal chemistry (Ozaki et al., 1983).
Antihyperglycemic Agents
- Nomura et al. (1999) prepared benzamide derivatives as part of a search for antidiabetic agents. The identification of a structurally new compound indicates its potential use as an antihyperglycemic agent (Nomura et al., 1999).
properties
IUPAC Name |
2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-4-6-12(13)14(17)15-8-11-9-16-19-10(11)2/h4-7,9H,3,8H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVZZMOJSZVPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.